molecular formula C7H8N2O B1282295 1-(2-Aminopyridin-4-yl)ethanone CAS No. 42182-25-2

1-(2-Aminopyridin-4-yl)ethanone

Cat. No. B1282295
CAS RN: 42182-25-2
M. Wt: 136.15 g/mol
InChI Key: OZNURVDNAKVKGM-UHFFFAOYSA-N
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Description

Cyclization Reaction Analysis

The study titled "Cyclization Reaction of 2-Azido-1-(2-hydroxyphenyl)ethanones with Terminal Alkynoates Catalyzed by 4-Dimethylaminopyridine (DMAP): Synthesis of 2-Aminobenzofuran-3(2H)-one Derivatives" explores a novel cyclization reaction. This reaction involves the conversion of 2-azido-1-(2-hydroxyphenyl)ethanones into 2-aminobenzofuran-3(2H)-one derivatives using DMAP as a catalyst. The process yields moderate to good results and is notable for its mild reaction conditions and quick completion time of 2 hours. The paper also delves into the scope and limitations of these cyclization reactions, although it does not directly discuss 1-(2-Aminopyridin-4-yl)ethanone .

Synthesis Analysis

In the paper "A general and versatile synthesis of 2-alkyl-4-aminopyridines," a two-step synthesis method for 2-alkyl-4-aminopyridines is presented. Starting from commercially available cis-1-methoxy-1-buten-3-yne, the process involves acylation followed by amination and cyclization in ammonia. This method successfully produces substituted pyridines with high yield. While this paper provides a general method for synthesizing aminopyridines, it does not specifically address the synthesis of 1-(2-Aminopyridin-4-yl)ethanone .

Molecular Structure Analysis

Neither of the provided papers directly analyzes the molecular structure of 1-(2-Aminopyridin-4-yl)ethanone. However, the general structure of aminopyridines is discussed in the context of the synthesis of 2-alkyl-4-aminopyridines. Aminopyridines are heterocyclic compounds that feature an amino group attached to a pyridine ring. The position of the amino group can significantly influence the chemical properties and reactivity of the molecule .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 1-(2-Aminopyridin-4-yl)ethanone. However, the cyclization reaction described in the first paper could potentially be relevant if 1-(2-Aminopyridin-4-yl)ethanone were to be used as a starting material or intermediate in the synthesis of benzofuran derivatives. The reaction conditions catalyzed by DMAP might offer insights into the reactivity of similar aminopyridine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Aminopyridin-4-yl)ethanone are not discussed in the provided papers. However, in general, aminopyridines are known for their basicity due to the presence of the amino group. They can engage in hydrogen bonding and exhibit different reactivity patterns depending on the substituents attached to the pyridine ring. The synthesis paper suggests that the aminopyridines can be obtained in high yield, which may imply favorable stability and reactivity under the synthesis conditions .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : “1-(2-Aminopyridin-4-yl)ethanone” is used as a precursor in the synthesis of (pyridin-4-yl)(pyrimidin-4-yl)methanone derivatives . These derivatives are evaluated for their potential as protein kinase inhibitors .
  • Methods of Application or Experimental Procedures : The synthesis involves preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone from the corresponding ketone precursor . The derivatives are then synthesized and evaluated toward a panel of protein kinases .
  • Results or Outcomes : The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

properties

IUPAC Name

1-(2-aminopyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNURVDNAKVKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521846
Record name 1-(2-Aminopyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminopyridin-4-yl)ethanone

CAS RN

42182-25-2
Record name 1-(2-Aminopyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl-2-aminopyridine-4-carboxylate (20) (1.00 g, 6.57 mmol) in THF (100 mL), at −78° C. under nitrogen, was added methyllithium (1.6 M in diethyl ether, 16.43 ml, 26.3 mmol), over 10 min. After a further 30 min at −78° C., the viscous reaction mixture was warmed to 0° C. After a further 3 hr, the reaction was quenched at 0° C. by the cautious addition of iso-propanol (8.0 mL). The mixture was warmed to RT, brine (200 mL) and EtOAc (150 mL) were added, and the layers were separated. The aqueous layer was extracted with EtOAc (100 mL×3), and the combined organic extracts were dried and the solvents removed under reduced pressure. The crude residue was purified by column chromatography (80 g) eluting with 0 to 8% MeOH in EtOAc, to give 1-(2-aminopyridin-4-yl)ethanone (21) (176 mg, 20%) as a yellow powder: m/z 137 (M+H)+ (ES+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
16.43 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SA Laufer, DRJ Hauser, DM Domeyer… - Journal of medicinal …, 2008 - ACS Publications
The synthesis, biological testing, and SAR of novel 2,4,5- and 1,2,4,5-substituted 2-thioimidazoles are described. Amino, oxy, or thioxy substituents at the 2-position of the pyridinyl …
Number of citations: 90 pubs.acs.org
ST Onions, K Ito, CE Charron, RJ Brown… - Journal of medicinal …, 2016 - ACS Publications
The discovery of a novel series of therapeutic agents that has been designed and optimized for treating chronic obstructive pulmonary disease is reported. The pharmacological strategy …
Number of citations: 30 pubs.acs.org

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